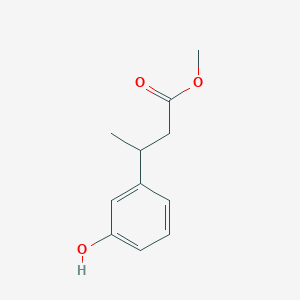

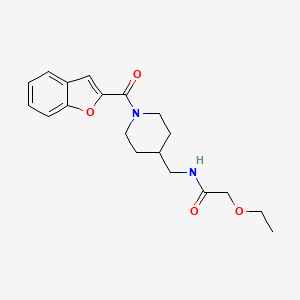

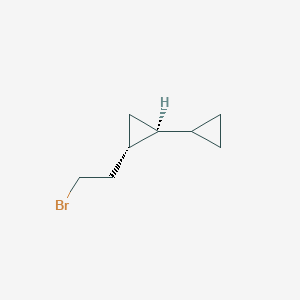

![molecular formula C13H20N2O4 B2372379 tert-Butyl (3-(hydroxymethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate CAS No. 2177263-16-8](/img/structure/B2372379.png)

tert-Butyl (3-(hydroxymethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-Butyl (3-(hydroxymethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate” is a chemical compound. It is also known by other names such as “tert-Butyl isoxazol-3-ylcarbamate” and "Carbamic acid, N-3-isoxazolyl-, 1,1-dimethylethyl ester" . It has a molecular formula of C8H12N2O3 .

Synthesis Analysis

The synthesis of isoxazoles, the class of compounds to which this compound belongs, has been a subject of research for many years . Classical methods of isoxazole synthesis include the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These methods have been significantly improved and modernized over time .Molecular Structure Analysis

The molecular structure of “tert-Butyl (3-(hydroxymethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate” includes an isoxazole ring, which is a five-membered ring containing two heteroatoms, one nitrogen and one oxygen . The presence of the labile N–O bond in the isoxazole ring allows for various transformations .Chemical Reactions Analysis

Isoxazoles, including “tert-Butyl (3-(hydroxymethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate”, can undergo a variety of chemical reactions due to the presence of the labile N–O bond in the isoxazole ring . This bond can be cleaved to obtain various 1,3-bifunctional derivatives of carbonyl compounds .Physical And Chemical Properties Analysis

The compound has a molecular weight of 184.19 Da . It has a number of heavy atoms: 13, and a number of aromatic heavy atoms: 5 . The compound has a molar refractivity of 46.75 and a topological polar surface area (TPSA) of 64.36 Ų . It has a Log Po/w (iLOGP) of 1.89, indicating its lipophilicity .Scientific Research Applications

FLT3 Inhibition

A specific derivative, N-(5-(tert-butyl)isoxazol-3-yl)-N’-phenylurea, has been designed and synthesized as an FLT3 inhibitor. This compound shows high potency against FLT3-ITD-bearing MV4-11 cells and significant inhibitory activity toward FLT3 .

Other Applications

While the above fields are prominent, there may be additional applications of this compound. Unfortunately, specific research on TERT-BUTYL 3-(HYDROXYMETHYL)-4,5,6,7-TETRAHYDROBENZO[D]ISOXAZOL-5-YLCARBAMATE remains limited. Researchers continue to explore its potential in various contexts.

Future Directions

Isoxazoles, including “tert-Butyl (3-(hydroxymethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on further improving the synthesis methods and exploring the biological activities of these compounds .

properties

IUPAC Name |

tert-butyl N-[3-(hydroxymethyl)-4,5,6,7-tetrahydro-1,2-benzoxazol-5-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4/c1-13(2,3)18-12(17)14-8-4-5-11-9(6-8)10(7-16)15-19-11/h8,16H,4-7H2,1-3H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBNCVFOGYSBHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2=C(C1)C(=NO2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3-(hydroxymethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-4-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2372302.png)

![2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate](/img/structure/B2372305.png)

![(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2372312.png)

![(Z)-ethyl 4-(((3,4-dimethoxyphenethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2372316.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide](/img/structure/B2372318.png)